molecular formula C16H15N5O2 B2911115 N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380190-58-7

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2911115
CAS No.: 2380190-58-7
M. Wt: 309.329
InChI Key: YVZMIQWVYDACLV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 5-methyl group on the pyrimidine ring and a bis(furan-2-yl)ethyl substituent at the 7-amine position.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-8-15(21-16(20-11)18-10-19-21)17-9-12(13-4-2-6-22-13)14-5-3-7-23-14/h2-8,10,12,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZMIQWVYDACLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the furan-2-yl groups and the methyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 7-Amine Position

The 7-amine substituent is a critical determinant of biological activity in triazolopyrimidines. Below is a comparative analysis of key analogs:

Compound Name / ID 7-Amine Substituent Key Features Activity/Notes Reference
Target Compound Bis(furan-2-yl)ethyl Dual furan rings; potential π-π stacking and moderate lipophilicity No direct data; structural focus on heterocycles N/A
DSM265 () 4-(Pentafluorosulfanyl)phenyl Electron-withdrawing SF5 group; high metabolic stability Antimalarial (DHODH inhibitor); GMP-scale synthesis (14 kg)
DSM191 () Benzo[b]thiophen-5-yl Thiophene-fused benzene; enhanced π-stacking Hypothetical pEC50 = 8.95 (antimalarial)
Compound 92 () 4-Chlorophenyl + dimethylaminomethyl Chlorine (electron-withdrawing) + basic side chain Lower yield (31%); antiplasmodial candidate
Compound 32 () 3,5-Difluoro-4-(trifluoromethyl)phenyl Fluorine atoms enhance binding; CF3 boosts lipophilicity IC50 = 8 nM (Plasmodium falciparum)

Key Observations :

  • Electron-withdrawing groups (e.g., SF5 in DSM265, CF3 in Compound 32) improve target affinity and metabolic stability .
  • Bulkier substituents (e.g., benzo[b]thiophene in DSM191) may enhance π-stacking but reduce solubility .
  • The bis(furan)ethyl group in the target compound offers a balance of moderate lipophilicity and hydrogen-bonding capacity, though its lack of halogenation may limit target affinity compared to DSM265 or Compound 32.

Modifications on the Triazolopyrimidine Core

Variations at the 2- and 5-positions of the triazolopyrimidine ring influence potency and selectivity:

Compound Name / ID Core Modifications Biological Impact Reference
Target Compound 5-Methyl Methyl group enhances metabolic stability N/A
TTI-237 () 5-Chloro-6-difluorophenyl + trifluoroethyl Tubulin polymerization inhibitor
Compound 97 () 2-(2-Aminoethyl) + 5-methyl Basic side chain improves solubility
DSM430 () 2-(1,1-Difluoroethyl) + 5-methyl Minor impurity in DSM265; similar scaffold

Key Observations :

  • 5-Methyl substitution is common across analogs (e.g., DSM265, Target Compound) and correlates with improved pharmacokinetics .
  • Halogenation at the 6-position (as in TTI-237) is critical for tubulin inhibition, a mechanism absent in the target compound .

Structure-Activity Relationship (SAR) Trends

  • Aromatic Rings : Phenyl, pyridinyl, and furanyl substituents at the 7-position are prevalent. Fluorinated aryl groups (e.g., in DSM265) show superior potency due to enhanced target binding .
  • Side Chain Flexibility : Compounds with flexible alkylamine side chains (e.g., Compound 97) exhibit improved solubility but reduced plasma stability .
  • Heterocyclic Diversity : Thiophene (DSM191) and furan (Target Compound) substituents may alter metabolic pathways compared to phenyl-based analogs .

Biological Activity

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structure incorporates a triazole ring fused to a pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that triazolo-pyrimidines exhibit significant anticancer activity. For instance, derivatives of this scaffold have shown efficacy in inhibiting various cancer cell lines. A study by Lindsley et al. (2021) demonstrated that compounds with similar structures inhibited the proliferation of human cancer cells through multiple mechanisms including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound’s structural features suggest potential as an enzyme inhibitor. Triazolo-pyrimidines have been reported to inhibit enzymes such as kinases and phosphodiesterases. For example, a related compound was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have displayed antimicrobial effects. A study highlighted that similar derivatives exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

StudyCompoundActivityFindings
Lindsley et al. (2021)Triazolo-pyrimidine derivativeAnticancerInhibited proliferation in human cancer cells; induced apoptosis.
MDPI Review (2021)Pyrazolo[1,5-a]pyrimidinesEnzyme inhibitionEffective against CDKs; potential for cancer therapy.
Akbaş et al. (2023)Bis(2-furanylmethyl) derivativesAntimicrobialShowed significant activity against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
  • Enzyme Inhibition : Blocking key enzymes involved in tumor growth and proliferation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

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